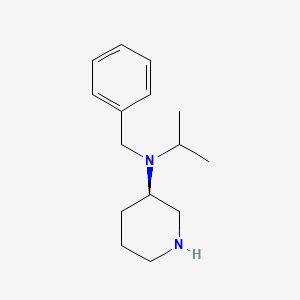

Benzyl-isopropyl-(R)-piperidin-3-yl-amine

Beschreibung

Benzyl-isopropyl-(R)-piperidin-3-yl-amine (CAS: 1354003-79-4) is a chiral amine featuring a piperidine core with benzyl and isopropyl substituents on the (R)-configured piperidin-3-yl group. Its molecular weight is 232.37 g/mol, and its structure exemplifies the importance of stereochemistry in modulating physicochemical and pharmacological properties. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, such as kinase inhibitors and other nitrogen-containing therapeutics.

Eigenschaften

IUPAC Name |

(3R)-N-benzyl-N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)17(15-9-6-10-16-11-15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHFAXPBYLIMEG-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-isopropyl-®-piperidin-3-yl-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Isopropyl Group: The ®-isopropyl group can be introduced via an asymmetric hydrogenation reaction using a chiral catalyst.

Attachment of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine nitrogen.

Industrial Production Methods

In industrial settings, the production of Benzyl-isopropyl-®-piperidin-3-yl-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for nucleophilic substitution reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl-isopropyl-®-piperidin-3-yl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like benzyl halides or alkyl halides are used in nucleophilic substitution reactions.

Major Products

Oxidation: N-oxides of Benzyl-isopropyl-®-piperidin-3-yl-amine.

Reduction: Secondary or primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzyl-isopropyl-®-piperidin-3-yl-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzyl-isopropyl-®-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Core Flexibility : Piperidine derivatives dominate due to their conformational adaptability, while pyrrolidine analogs (e.g., ) offer rigidity for targeted interactions.

- Substituent Effects: Isopropyl groups enhance lipophilicity compared to methyl or ethyl substituents.

- Stereochemical Impact : The (R)-configuration in Benzyl-isopropyl-(R)-piperidin-3-yl-amine is critical for enantioselective binding, as seen in kinase inhibitor intermediates.

Physicochemical and Analytical Data

Biologische Aktivität

Benzyl-isopropyl-(R)-piperidin-3-yl-amine, often referred to as BIPPO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl-isopropyl-(R)-piperidin-3-yl-amine is characterized by its piperidine ring structure, which is substituted with a benzyl group and an isopropyl group. The molecular formula is with a molecular weight of approximately 274.4 g/mol. The unique combination of substituents contributes to its distinct biological properties.

The biological activity of BIPPO primarily involves its interaction with various molecular targets such as enzymes and receptors. These interactions can lead to modulation of biological pathways, influencing processes such as:

- Enzyme Inhibition : BIPPO has been shown to inhibit specific enzymes, which may be crucial for therapeutic effects.

- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting signaling pathways in the central nervous system.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of BIPPO and its analogs. In a study focused on structural optimization, BIPPO exhibited an IC50 value of 5.9 μM against Plasmodium falciparum, indicating moderate potency. Further modifications to the compound have led to increased potency in some analogs, suggesting that the benzyl and isopropyl substitutions play critical roles in enhancing biological activity (Table 1).

| Compound | IC50 (μM) | Comments |

|---|---|---|

| BIPPO | 5.9 | Parent compound |

| Analog A | 1.2 | Significant potency increase |

| Analog B | 3.5 | Moderate potency |

Case Studies

- Antimalarial Efficacy : In a comparative study, various analogs of BIPPO were synthesized and tested against P. falciparum and human MRC-5 cells to evaluate cytotoxicity. The results indicated that modifications at the R1 position significantly influenced antimalarial potency, with some analogs showing up to eightfold increases in activity compared to the parent compound (Study Reference ).

- Neuropharmacological Screening : A study on structurally related compounds revealed that certain derivatives of piperidine-based structures could enhance cognitive function in animal models. While direct evidence for BIPPO is still under investigation, these findings support the potential for similar effects (Study Reference ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.